molecular formula C25H21ClN2O7 B14092849 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092849
M. Wt: 496.9 g/mol
InChI Key: BKOBUUUBIYRQML-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the oxazole ring: This step typically involves the cyclization of a suitable precursor in the presence of a dehydrating agent.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using appropriate halogenating and alkylating agents.

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of an intermediate compound under acidic or basic conditions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Affecting cell growth, division, or signaling pathways.

    Induce oxidative stress: Leading to cell damage or death in certain conditions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The parent compound.

    This compound derivatives: Compounds with slight modifications to the structure.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21ClN2O7

Molecular Weight

496.9 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21ClN2O7/c1-11-6-16-14(10-15(11)26)22(29)20-21(13-8-17(31-3)23(33-5)18(9-13)32-4)28(25(30)24(20)34-16)19-7-12(2)35-27-19/h6-10,21H,1-5H3

InChI Key

BKOBUUUBIYRQML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)OC)OC)OC)C5=NOC(=C5)C

Origin of Product

United States

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